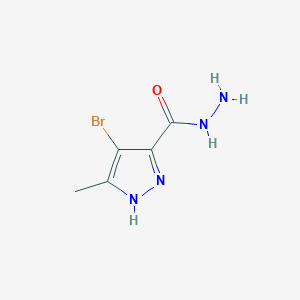

4-ブロモ-5-メチル-1H-ピラゾール-3-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide" is a derivative of the 1H-pyrazole class, which is known for its potential in medicinal chemistry due to the presence of the pyrazole ring. This ring system is a common motif in various biologically active compounds and pharmaceuticals. The specific bromo and methyl substitutions on the pyrazole ring, along with the carbohydrazide moiety, suggest that this compound could be of interest in the synthesis of new drugs or as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related 1H-pyrazole derivatives has been reported using efficient routes. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Although the exact synthesis of "4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide" is not detailed, the methodologies used in the synthesis of similar compounds could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD) . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the substitution pattern on the pyrazole ring. The presence of the bromo and methyl groups would influence the electronic distribution and potentially the reactivity of the molecule.

Chemical Reactions Analysis

1H-pyrazole derivatives are known to participate in various chemical reactions, serving as intermediates for the synthesis of heterocyclic derivatives . The carbohydrazide group in particular can be reactive, potentially engaging in condensation reactions or serving as a precursor for further functionalization. The bromo substituent also offers a site for nucleophilic substitution reactions, which could be exploited in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives can be influenced by their substituents. For example, solvation energy values and the planarity of the molecule can affect solubility and reactivity . The bromo and methyl groups on the pyrazole ring would contribute to the compound's overall polarity, solubility, and potential to form intermolecular interactions. Additionally, the compound's reactivity could be compared with known substances such as naloxone, cocaine, and scopolamine, based on the electronic transitions and vibrational modes observed in spectroscopic studies .

科学的研究の応用

プロテオミクス研究

4-ブロモ-5-メチル-1H-ピラゾール-3-カルボヒドラジド: は、その生化学的性質によりプロテオミクス研究において利用されています 。タンパク質やペプチドの修飾に使用することで、それらの構造と機能の関係、相互作用、ダイナミクスを研究することができます。

医薬品中間体

この化合物は、医薬品の合成における中間体として役立ちます 。特に受容体のアロステリックモジュレーションの分野において、潜在的な治療応用を持つ新しい医薬品の開発に使用することができます。

有機合成

有機化学において、4-ブロモ-5-メチル-1H-ピラゾール-3-カルボヒドラジドは、複雑な分子の合成のための貴重なビルディングブロックです 。潜在的な生物活性を持つ多様なヘテロ環状化合物を構築するために使用することができます。

. このような化合物が、科学的知識と技術開発の進歩において重要な役割を果たしていることは、様々な研究分野におけるその役割から明らかです。Safety and Hazards

The safety information available indicates that “4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

将来の方向性

作用機序

Mode of Action

It is suggested that pyrazole derivatives can interact with their targets through hydrogen bonding

Result of Action

Given the potential for hydrogen bonding interactions with its targets , it is plausible that this compound could induce changes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability

特性

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJKYYCUQRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395728 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1043909-04-1 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)